Product packaging for Methyl 2-amino-6-fluorobenzoate(Cat. No.:CAS No. 86505-94-4)

Methyl 2-amino-6-fluorobenzoate

Cat. No.: B1364000
CAS No.: 86505-94-4
M. Wt: 169.15 g/mol
InChI Key: VKJYAPKCOSGXAD-UHFFFAOYSA-N
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Description

Contemporary Significance in Organic Synthesis

The strategic placement of activating and deactivating groups on the aromatic ring of Methyl 2-amino-6-fluorobenzoate makes it a versatile reagent in modern organic synthesis. The presence of the amino group, a strong activating group, and the fluorine atom, a moderately deactivating group, along with the methyl ester, influences the regioselectivity of various chemical transformations. This unique electronic nature allows for its participation in a range of synthetic strategies, particularly in the construction of heterocyclic frameworks.

Research has demonstrated that aminobenzoic acid derivatives are key precursors in the synthesis of a variety of heterocyclic compounds. mdpi.comresearchgate.net For instance, the condensation of anthranilic acid derivatives with various reagents is a common and effective method for preparing quinazolinones, a class of compounds with significant biological activity. sigmaaldrich.comsigmaaldrich.com The amino and ester functionalities of this compound can be envisioned to participate in similar cyclization reactions to form fluorinated quinazolinone scaffolds.

Furthermore, the amino group of related compounds like 2-aminobenzothiazole (B30445) has been shown to be a versatile handle in multicomponent reactions for the efficient synthesis of complex heterocyclic systems. nih.govnih.gov These reactions often proceed with high atom economy and can generate diverse molecular architectures from simple starting materials. nih.gov The reactivity of this compound is expected to be analogous, allowing for its use in the construction of novel fluorinated heterocyclic libraries for various screening purposes. The development of green and sustainable synthetic protocols, such as microwave-assisted reactions, has further enhanced the utility of such building blocks in organic synthesis. mdpi.commdpi.com

Strategic Importance in Medicinal Chemistry Intermediacy

In the realm of medicinal chemistry, this compound and its structural analogs serve as crucial intermediates in the synthesis of pharmaceutically active compounds. The incorporation of fluorine into drug molecules is a widely used strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.

A significant application of this class of compounds is in the development of kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk Consequently, kinase inhibitors are a major focus of drug discovery efforts. ed.ac.uk Research has shown that derivatives of 2-aminobenzothiazole, which can be synthesized from precursors like this compound, exhibit potent inhibitory activity against various kinases, such as Lck (Lymphocyte-specific protein tyrosine kinase). nih.gov

Moreover, structurally related fluorinated benzoic acid derivatives have been utilized in the synthesis of potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. uni.lu The synthesis of these complex molecules often involves the strategic introduction of the fluorinated aromatic core early in the synthetic sequence, highlighting the importance of building blocks like this compound. The development of resistance to existing kinase inhibitors is a significant clinical challenge, and the synthesis of novel, structurally diverse inhibitors, which can be accessed from unique starting materials, is an ongoing priority. mdpi.com

Emerging Roles in Advanced Materials Development

While the application of this compound in materials science is a less explored area compared to its role in medicinal chemistry, the unique properties of fluorinated aromatic compounds suggest a promising future in the development of advanced materials. The introduction of fluorine into polymers can significantly alter their properties, often leading to enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. mdpi.comresearchgate.net

Fluorinated polymers are a class of materials with a wide range of applications, from biomedical devices to advanced coatings. mdpi.comresearchgate.net The bifunctional nature of this compound, with its amino and ester groups, makes it a potential monomer for the synthesis of specialty polymers such as fluorinated polyamides or polyimides. These polymers could exhibit unique properties due to the presence of the fluorine atom, such as low dielectric constants, hydrophobicity, and enhanced processability.

Furthermore, fluorinated organic molecules are being investigated for their use in organic electronics, including organic light-emitting diodes (OLEDs). The fluorine atoms can influence the energy levels of the molecular orbitals, which is a critical factor in the design of efficient OLED materials. While direct research on the application of this compound in this area is not yet widely published, the broader interest in fluorinated organic materials for electronic applications suggests a potential avenue for future research. researchgate.net

Physicochemical Properties of this compound and Related Compounds

PropertyValueCompound
Molecular Formula C₈H₈FNO₂This compound
Molecular Weight 169.15 g/mol This compound
Melting Point 167-169 °C (lit.)2-Amino-6-fluorobenzoic acid sigmaaldrich.com
Melting Point 183-185 °C (lit.)2-Amino-6-fluorobenzothiazole sigmaaldrich.com
Assay 98%2-Amino-6-fluorobenzoic acid sigmaaldrich.com

Synthetic Applications of Related Aminobenzoic Acid Derivatives

Reaction TypeReactantsConditionsProduct
Quinazolinone Synthesis 2-Amino-4,5-difluorobenzoic acid, Acetic anhydride, Ammonia (B1221849)Not specified(1H)-6,7-difluoro-2-methyl-4-quinazolinone sigmaaldrich.com
Benzoxazine-4-one Synthesis Methyl-2-amino-5-methoxy-benzoate, Acetic anhydrideEthanol, reflux, 2 hours7-methoxy-2-methyl-4H-benzo[d] sigmaaldrich.comuni.lu-oxazin-4-one
Quinazolinone Synthesis 2-aminobenzoic acid, formamide (B127407)125-130 °CQuinazolin-4(3H)-one
Benzimidazole Synthesis 4,6-dichloro-5-aminopyrimidines, Aniline (B41778), TrimethylformateIsobutanol, 150 °C, 1h; Acetic anhydride, 120 °C, 1h9-aryl-6-chloropurines mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B1364000 Methyl 2-amino-6-fluorobenzoate CAS No. 86505-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJYAPKCOSGXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384769
Record name methyl 2-amino-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86505-94-4
Record name methyl 2-amino-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-6-fluorobenzoate
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Synthetic Methodologies and Process Optimization for Methyl 2 Amino 6 Fluorobenzoate

Established Synthetic Pathways and Precursors

The synthesis of Methyl 2-amino-6-fluorobenzoate typically proceeds through well-established multi-step pathways involving common precursors. A primary route involves the esterification of 2-amino-6-fluorobenzoic acid. This precursor can be synthesized from starting materials like 6-fluoro-2-bromotoluene through catalytic oxidation followed by amination. guidechem.com Another method starts with 2-nitro-6-fluorobenzonitrile, which undergoes hydrolysis to form 2-nitro-6-fluorobenzoic acid, followed by a nitro reduction step to yield 2-amino-6-fluorobenzoic acid. guidechem.com

Once the 2-amino-6-fluorobenzoic acid precursor is obtained, it is converted to the final methyl ester. A standard and robust laboratory and industrial method for this transformation is Fischer esterification. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or p-toluenesulfonic acid. chemicalbook.com The reaction with thionyl chloride in methanol is particularly effective, often proceeding at 0°C for the initial addition and then refluxed for several hours to ensure complete conversion, yielding the desired product in high purity after workup. chemicalbook.com

Another established pathway begins with 2,6-dinitrobenzoic acid. This precursor can be selectively reduced to 2-amino-6-nitrobenzoic acid using a Zinin reduction with agents like sodium sulfide (B99878) or hydrosulfide. google.com The remaining nitro group can then be reduced, and the resulting amino acid is esterified. A variation involves starting from 2-chloro-6-nitrobenzoic acid, which is treated with ammonia (B1221849) in the presence of a copper catalyst, followed by reduction and esterification. google.com

The selection of a specific pathway often depends on the availability and cost of the starting materials, as well as scalability for industrial production. guidechem.com

Table 1: Common Precursors and Reagents in Established Synthesis

PrecursorKey Transformation(s)Reagents & CatalystsReference(s)
2-Amino-6-fluorobenzoic acidFischer EsterificationMethanol, Thionyl Chloride or p-Toluenesulfonic acid , chemicalbook.com
2-Nitro-6-fluorobenzonitrileHydrolysis, Nitro Reduction, EsterificationH₂SO₄, NaNO₂, Iron Powder, NH₄Cl, Methanol guidechem.com
2,6-Dinitrobenzoic acidSelective Nitro Reduction, EsterificationSodium Sulfide (Zinin Reduction), Methanol google.com
2-Halo-6-nitrobenzoic acidAminolysis, Nitro Reduction, EsterificationAmmonia, Cuprous Catalyst, Iron Powder, Methanol google.com

Development of Novel Synthetic Routes

While the classical pathways are reliable, research continues to explore novel routes that offer improved efficiency, selectivity, or milder reaction conditions. One area of innovation involves the use of advanced fluorination precursors. For instance, 1-arylbenziodoxolones have been investigated as highly efficient precursors for nucleophilic fluorination, which could be applied to synthesize fluorinated benzoic acids from appropriately substituted iodobenzoic acids under mild conditions.

Another novel approach focuses on the direct and selective functionalization of C-H bonds. A catalytic system using copper sulfate (B86663) has been developed for the regioselective C-H azidation of anilines. nih.gov Applying such a methodology could potentially create a more direct route to amino-functionalized benzoic acids, bypassing traditional multi-step sequences that involve protecting groups or harsh nitration/reduction steps.

Furthermore, a patented method describes the synthesis of 2-amino-6-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid using a cuprous catalyst. google.com This aminolysis reaction is noted for its mild conditions and high conversion rates, presenting a more efficient alternative to traditional high-pressure amination methods and reducing equipment requirements. google.com This intermediate can then be readily esterified to produce related compounds.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and reaction times. The esterification of the carboxylic acid precursor is a key step where optimization plays a significant role.

Key parameters that are typically fine-tuned include temperature, catalyst choice, solvent, and reaction time. numberanalytics.com For the Fischer esterification of fluorinated aromatic acids, studies have shown that the choice of catalyst is crucial. While traditional catalysts like sulfuric acid are effective, heterogeneous catalysts such as the metal-organic framework UiO-66-NH₂ have been shown to significantly improve reaction performance. rsc.orgresearchgate.net In one study, using UiO-66-NH₂ for the methyl esterification of various fluorinated benzoic acids reduced the reaction time by 58% compared to the traditional BF₃·MeOH complex and increased the relative conversion yield significantly. rsc.org

The optimization process often involves a systematic study of different parameters, as illustrated in the hypothetical table below, based on common practices for aromatic esterification.

Table 2: Hypothetical Optimization of this compound Synthesis via Esterification

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (10)Methanol65 (Reflux)2485
2Thionyl Chloride (1.2 eq)Methanol65 (Reflux)12>95 chemicalbook.com
3UiO-66-NH₂ (5)Methanol1001092 (Est.)
4H₂SO₄ (10)Methanol801288
5Thionyl Chloride (1.2 eq)Methanol25 (Room Temp)2475

This table is illustrative. Entry 2 is based on reported quantitative yields for a similar compound. chemicalbook.com Other yields are estimated based on general principles of esterification optimization.

For industrial-scale production, factors such as reagent stoichiometry are finely tuned to maximize yield and minimize by-products. The work-up procedure, including extraction with solvents like ethyl acetate (B1210297) and washing with sodium bicarbonate solution, is also optimized to ensure the isolation of a high-purity product. chemicalbook.com Factorial design experiments are sometimes employed to systematically study the influence of multiple variables (e.g., temperature, reactant molar ratio, vacuum) to achieve maximum conversion rates. rsc.org

Stereoselective and Regioselective Synthesis Approaches

As an achiral molecule, the synthesis of this compound does not involve stereoselective steps to create its final structure. However, the principles of stereoselectivity could be relevant if it were used as a building block in the synthesis of a larger chiral molecule.

In contrast, regioselectivity is of paramount importance. The precise placement of the amino and fluoro substituents at the C-2 and C-6 positions, respectively, is crucial and dictated by the synthetic route. Achieving this specific 2,6-disubstitution pattern on the benzene (B151609) ring requires careful control over the directing effects of the functional groups during aromatic substitution reactions.

One of the primary challenges in synthesizing polysubstituted aromatics is controlling the position of incoming electrophiles or nucleophiles. For example, in the synthesis of related 2,6-disubstituted anilines, the starting materials and reaction sequence are chosen to ensure the desired regiochemical outcome. researchgate.net A common strategy involves starting with a molecule where the substitution pattern is already established, such as 2-fluoro-6-nitrotoluene (B1294474) or 2-chloro-6-nitrotoluene. guidechem.comgoogle.com In these precursors, the ortho,para-directing nitro group and the ortho,para-directing halogen atom are positioned to lock in the 1,2,3-substitution pattern, which is then carried through subsequent transformations (e.g., oxidation of the methyl group, reduction of the nitro group).

Modern methods are being developed to achieve switchable regioselectivity, where the reaction outcome can be directed to a specific position by changing catalysts, solvents, or other conditions. acs.org For instance, Friedel-Crafts reactions have been controlled to favor either ortho- or para-substitution by switching from a nonpolar solvent like toluene (B28343) to a polar solvent like acetonitrile. acs.org While not applied directly to this specific molecule in the literature found, these advanced concepts in controlling regioselectivity represent the forefront of synthetic organic chemistry and could inspire new, more direct routes to 2,6-substituted benzoates.

Sustainable and Green Chemistry Aspects in Preparation

In line with the 12 principles of green chemistry, modern synthetic approaches aim to reduce environmental impact by minimizing waste, using safer solvents, improving energy efficiency, and utilizing catalytic reagents. amt.ukacs.org These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound.

The choice of reagents and catalysts is another key aspect. The use of heterogeneous catalysts, such as the UiO-66-NH₂ metal-organic framework mentioned for esterification, is a green approach because these catalysts can often be recovered and reused, aligning with the principle of catalysis over stoichiometric reagents. rsc.orgresearchgate.net Similarly, developing enzymatic processes, such as using lipase (B570770) for esterification, offers a green alternative in a solvent-free system, which can dramatically reduce the environmental factor (E-factor) and mass intensity of a process. rsc.org

Furthermore, green chemistry encourages the prevention of waste at the source. This is achieved by designing synthetic routes with high atom economy , where a maximal number of atoms from the reactants are incorporated into the final product. amt.uk Telescoping reactions in a continuous flow setup, where multiple synthetic steps are combined without intermediate isolation and purification steps, can significantly reduce solvent waste and energy consumption. rsc.org

Table 3: Application of Green Chemistry Principles to Synthesis

Green Chemistry PrincipleApplication in SynthesisReference(s)
Waste Prevention Telescoping reaction steps in flow chemistry to minimize solvent switching and purification waste. rsc.org
Atom Economy Designing routes (e.g., C-H activation) that avoid the use of protecting groups and reduce by-products. amt.uk
Safer Solvents & Auxiliaries Using solvent-free systems (e.g., with enzymatic catalysis) or greener solvents like water where possible. rsc.org, acs.org
Energy Efficiency Employing continuous flow reactors for better thermal management, reducing heating/cooling energy demands. amt.uk
Catalysis Using recoverable heterogeneous catalysts (e.g., MOFs) or biocatalysts (enzymes) instead of stoichiometric reagents. rsc.org, rsc.org
Real-time Analysis Integrating in-line analysis in flow reactors to monitor reaction progress and prevent hazardous conditions. amt.uk
Inherently Safer Chemistry Using flow reactors to minimize the volume of hazardous materials handled at any given time. gatech.edu

Mechanistic Investigations of Methyl 2 Amino 6 Fluorobenzoate Reactivity

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr) is a foundational reaction class for benzene (B151609) derivatives. The outcome of such reactions on Methyl 2-amino-6-fluorobenzoate is dictated by the combined directing and activating effects of its substituents. The amino group is a powerful activating group, while the fluorine atom and the methyl ester are deactivating. libretexts.org

The directing effects of the individual substituents are summarized below:

SubstituentPositionTypeDirecting Effect
-NH₂2ActivatingOrtho, Para
-F6DeactivatingOrtho, Para
-COOCH₃1DeactivatingMeta

The -NH₂ group at position 2 is a strong activating group and directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. libretexts.org Conversely, the -COOCH₃ group at position 1 is a deactivating group that directs to the meta positions (positions 3 and 5). The fluorine atom at position 6 is deactivating via its inductive effect but directs ortho and para (positions 1 and 3) due to resonance. libretexts.org

In this competitive scenario, the potent activating and directing ability of the amino group typically dominates. Therefore, electrophilic attack is most likely to occur at position 5 (para to the amino group) or position 3 (ortho to the amino group). Position 5 is generally favored due to reduced steric hindrance compared to position 3, which is situated between the amino and ester groups. For example, in a related compound, the amino group directs electrophilic bromination preferentially to the para position.

Nucleophilic Aromatic Substitution Mechanismslibretexts.org

Nucleophilic Aromatic Substitution (SNAr) provides a pathway to replace a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgwikipedia.orglumenlearning.com

In this compound, the fluorine atom serves as a potential leaving group. Its reactivity in an SNAr mechanism is influenced by the conflicting effects of the adjacent substituents:

Activation: The methyl ester group (-COOCH₃) at the ortho position (position 1) is an electron-withdrawing group, which activates the ring for nucleophilic attack and helps stabilize the Meisenheimer complex. wikipedia.org

Deactivation: The amino group (-NH₂) at the other ortho position (position 2) is a strong electron-donating group, which deactivates the ring towards nucleophilic attack.

Redox Chemistry and Transformationslibretexts.org

Specific redox transformations for this compound are not extensively detailed in the literature, but predictable reactions can be inferred based on its functional groups.

Oxidation: The aromatic amino group is susceptible to oxidation. Depending on the reagent and conditions, it could be transformed into nitroso (-NO) or nitro (-NO₂) functionalities. Strong oxidizing agents could potentially lead to the degradation of the aromatic ring itself.

Reduction: The methyl ester group can be selectively reduced. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would convert the ester into a primary alcohol, yielding (2-amino-6-fluorophenyl)methanol. The aromatic ring itself is generally resistant to reduction, though certain conditions like Birch reduction could affect it, but the reaction would be complex due to the varied substituents.

Ester Functional Group Reactions

The methyl ester moiety is a key site for reactivity, primarily undergoing nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-6-fluorobenzoic acid, under either acidic or basic (saponification) conditions. Research on analogous 2-aminobenzoate (B8764639) esters has revealed a significant mechanistic feature: the neighboring amino group can act as an intramolecular general base catalyst. iitd.ac.in This catalysis leads to a remarkable 50- to 100-fold rate enhancement for hydrolysis in the pH range of 4 to 8, compared to benzoate (B1203000) esters lacking the ortho-amino group. iitd.ac.in Protonation of the amino group at a pH below 4 retards this catalytic effect. iitd.ac.in

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification. This reaction swaps the methyl group for the alkyl group of the reacting alcohol, forming a new ester. Various catalysts, including scandium(III) triflate, can facilitate this process. organic-chemistry.org

Reactivity of the Amino Moiety

The primary amino group is a versatile nucleophilic center that can participate in several important transformations.

Acylation and Alkylation: As a nucleophile, the amino group readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. libretexts.org It can also be alkylated, although controlling the degree of alkylation can be challenging.

Diazotization: A synthetically crucial reaction of the primary aromatic amino group is diazotization. In the presence of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C), the amino group is converted into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and can be subsequently replaced by a wide array of nucleophiles in reactions such as the Sandmeyer reaction, allowing for the introduction of groups like -Cl, -Br, -CN, and -OH.

Role of Methyl 2 Amino 6 Fluorobenzoate in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

The reactivity of Methyl 2-amino-6-fluorobenzoate is dominated by the nucleophilic amino group and the electrophilic ester moiety, positioned ortho to each other on the benzene (B151609) ring. This arrangement allows for a variety of transformations that make it a highly versatile starting material.

The primary amino group can be readily functionalized without altering the rest of the molecule. For instance, it undergoes high-yielding acylation reactions. A notable example is its reaction with acetic anhydride, which produces the corresponding N-acetyl derivative in quantitative yields. This straightforward protection or modification is fundamental for multi-step syntheses.

Furthermore, the aromatic amino group is amenable to classic diazotization reactions. Under acidic conditions with sodium nitrite (B80452), it can be converted into a diazonium salt. This reactive intermediate can then be subjected to a variety of Sandmeyer-type reactions, allowing for the introduction of a wide range of substituents (e.g., halides, cyano, hydroxyl groups) at the 2-position, thereby expanding the synthetic utility of the scaffold.

The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-6-fluorobenzoic acid. guidechem.comsigmaaldrich.com This transformation is crucial for syntheses where the carboxylic acid functionality is required for subsequent amide bond formations or other carboxylate-specific reactions.

Table 1: Key Transformations of this compound

Functional GroupReaction TypeReagentsProduct Type
Amino (-NH₂)AcylationAcetic AnhydrideN-Acetyl derivative
Amino (-NH₂)DiazotizationNaNO₂, H₂SO₄Diazonium Salt
Ester (-COOCH₃)HydrolysisNaOH or HCl (aq)Carboxylic Acid guidechem.com

Precursor in Complex Molecule Construction

The structural framework of this compound serves as a foundational element in the total synthesis of complex, high-value molecules, particularly in the realm of pharmaceuticals. Its derivatives are key starting materials for potent enzyme inhibitors.

For example, derivatives of the corresponding acid, 2-amino-6-fluorobenzoic acid, are instrumental in building kinase inhibitors. Kinases are a critical class of enzymes, and their inhibitors are at the forefront of modern cancer therapy and treatment for autoimmune diseases. nih.govnih.govgenome.jp The tetrahydropyrazolopyrimidine core, found in potent p38 MAP kinase inhibitors like AS1940477, can be constructed using intermediates derived from fluorinated aminobenzoic acids. nih.gov Similarly, the 6-aminofuro[3,2-c]pyridine scaffold, which is central to cMET and RON kinase inhibitors such as OSI-296, often originates from appropriately substituted aminopyridine precursors that share synthetic principles with aminobenzoic acid derivatives. nih.gov

The presence of the fluorine atom is particularly significant in drug design, as it can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate. The use of this building block allows for the strategic incorporation of fluorine into the target molecule from an early synthetic stage.

Participation in Cross-Coupling Reactions

While this compound does not possess a conventional leaving group for direct participation in standard palladium-catalyzed cross-coupling reactions, its functional groups serve as handles to install such functionalities. The amino group can be transformed via diazotization followed by a Sandmeyer reaction to introduce a bromine or iodine atom, rendering the molecule suitable for a wide array of cross-coupling protocols like Suzuki, Heck, and Sonogashira reactions.

The Suzuki cross-coupling reaction, for instance, is a powerful method for forming carbon-carbon bonds. A bromo- or iodo-substituted derivative of the title compound could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents onto the aromatic ring. This strategy is widely employed in the synthesis of 2-amino-6-arylbenzothiazoles and other complex heterocyclic systems. researchgate.net

Furthermore, the amino group itself can act as a nucleophilic partner in Buchwald-Hartwig amination reactions, coupling with aryl or heteroaryl halides to form more complex diarylamine structures. This approach is fundamental in modern medicinal chemistry for constructing the complex scaffolds required for biologically active agents.

Application in Heterocyclic Chemistry

The ortho-amino ester motif is a classic and powerful precursor for the synthesis of fused heterocyclic systems. This functionality allows for cyclocondensation reactions with various reagents to form six-membered heterocyclic rings fused to the benzene core.

One of the most common applications is in the synthesis of quinazolinones. By reacting this compound with a source of one carbon, such as formamide (B127407) or orthoesters, a fused pyrimidinone ring can be constructed. This quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.

Similarly, reaction with reagents like phosgene (B1210022) or its equivalents can lead to the formation of isatoic anhydrides or benzoxazinones, which are themselves versatile intermediates for further elaboration into other heterocyclic structures. The inherent reactivity of the amino group and the ester allows chemists to readily access a variety of fused ring systems. nih.govnih.gov The synthesis of indole (B1671886) derivatives and fluoroacridines from related aminobenzoic acids further underscores the importance of this structural unit in generating diverse heterocyclic libraries. orgsyn.org

Table 2: Potential Heterocyclic Systems from this compound

Target HeterocycleRequired Co-reactant TypeResulting Core Structure
Quinazolin-4-oneAmide, Orthoester, NitrileFused Pyrimidinone
Benzoxazin-4-onePhosgene equivalentFused Oxazinone
Benzothiazole (B30560) derivativeSulfur source (e.g., Lawesson's reagent)Fused Thiazole

Diversification via Post-Synthetic Modification

A key strategy in modern drug discovery is the late-stage functionalization or post-synthetic modification of a common molecular core to create a library of analogues for structure-activity relationship (SAR) studies. This compound is an ideal starting point for such strategies.

In the development of kinase inhibitors, a common synthetic route involves first constructing a core heterocyclic scaffold from a precursor like this compound. nih.gov This core structure will have specific sites amenable to further reaction. For example, a handle for cross-coupling, such as a bromine atom, might be retained on the initial scaffold. In the final steps of the synthesis, this position can be reacted with a diverse panel of boronic acids (in a Suzuki coupling) or amines (in a Buchwald-Hartwig coupling) to install a wide variety of substituents. This approach allows for the rapid exploration of how different chemical groups in a specific region of the molecule affect its biological activity, optimizing potency and pharmacokinetic properties. nih.govnih.gov

This method of building a library of compounds from a common, advanced intermediate is far more efficient than conducting a full multi-step synthesis for each individual target molecule. The robust nature of the fluorinated aminobenzoate scaffold makes it well-suited for these demanding, late-stage diversification efforts.

Research on Biological Interactions and Medicinal Applications of Methyl 2 Amino 6 Fluorobenzoate Derivatives

Investigation of Biochemical Pathway Modulation

The core structure of aminobenzoates and their derivatives is recognized for its potential to interact with biological macromolecules, thereby modulating biochemical pathways. While direct studies on methyl 2-amino-6-fluorobenzoate's pathway modulation are not extensively detailed in public literature, research on structurally related compounds provides significant insights.

Derivatives of 2-aminobenzothiazole (B30445), which shares a core anilino-like structure, have been investigated as inhibitors of Matrix Metalloproteinases (MMPs). nih.gov MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix proteins. nih.gov Their activity is fundamental in physiological processes like tissue remodeling, but their overexpression is linked to pathological conditions, including cancer metastasis and neuroinflammation. nih.govnih.gov The development of inhibitors for specific MMPs, such as MMP-2, MMP-9, and MMP-13, is a key strategy in halting the progression of these diseases. nih.govnih.gov By targeting these enzymes, aminobenzothiazole derivatives can modulate the signaling pathways associated with tumor invasion and inflammatory damage. nih.gov The KEGG (Kyoto Encyclopedia of Genes and Genomes) database catalogs numerous pathways where MMPs play a critical role, such as the "Pathways in Cancer" (hsa05200) and the "PI3K-Akt signaling pathway" (hsa04151), highlighting the potential impact of inhibiting these enzymes. genome.jp

Enzyme Inhibition and Receptor Binding Studies (with derivatives/analogs)

The exploration of this compound analogs has led to the discovery of potent enzyme inhibitors. The structural features of this scaffold allow for its modification to fit into the active sites of specific enzymes, leading to the inhibition of their catalytic activity.

Matrix Metalloproteinase (MMP) Inhibition: Research has demonstrated that derivatives of 2-aminobenzothiazole are effective inhibitors of several MMP isoforms. These compounds are often designed to interact with the S1' specificity pocket of the enzyme. nih.gov The introduction of various substituents on the benzothiazole (B30560) ring allows for the fine-tuning of inhibitory potency and selectivity against different MMPs. For instance, studies have shown that increasing the bulk and electron-withdrawing nature of substituents can enhance activity against MMP-9 and MMP-13. nih.gov Below is a table summarizing the inhibitory concentrations (IC₅₀) of several 2-aminobenzothiazole derivatives against various MMPs. nih.gov

CompoundSubstituent (Position 6)MMP-2 (IC₅₀ µM)MMP-8 (IC₅₀ µM)MMP-9 (IC₅₀ µM)MMP-13 (IC₅₀ µM)
1 -H>10>10>101.34
2 -F>10>104.891.10
3 -Cl3.65>101.770.89
4 -Br2.01>101.450.54
5 -NH₂1.169.001.230.43
7 -CF₃0.986.700.990.21

Data sourced from a study on (2-Aminobenzothiazole)-Methyl-1,1-Bisphosphonic Acids as MMP inhibitors. nih.gov

Autotaxin (ATX) Inhibition: In the pursuit of new therapeutics, structure-based drug design has identified complex derivatives that incorporate related heterocyclic systems as potent inhibitors of autotaxin (ATX). nih.gov ATX is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA), and its inhibition is an attractive strategy for treating various diseases, including cancer and fibrosis. nih.gov A synthesized derivative, (S)-2-amino-6-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione, demonstrated low nanomolar inhibition of ATX, with an IC₅₀ of 7.6 nM in biochemical assays. nih.gov

Preclinical Exploration as Scaffolds for Bioactive Molecules

The this compound framework is a valuable starting point, or scaffold, for the synthesis of more complex, biologically active molecules. Its utility as an intermediate is noted in both pharmaceutical and agricultural chemistry. uni.lu In drug discovery, a good scaffold allows for systematic chemical modification to optimize biological activity and pharmacokinetic properties.

A prominent example of preclinical exploration involves the development of the aforementioned autotaxin (ATX) inhibitor. nih.gov Beyond its potent enzymatic inhibition, this molecule underwent further preclinical evaluation, including ADME-PK (Absorption, Distribution, Metabolism, and Excretion - Pharmacokinetics) studies. The compound was found to be non-cytotoxic in human embryonic kidney cells and showed favorable metabolic stability against human liver microsomes, with a half-life (T₁/₂) of 113.2 minutes. nih.gov Its demonstrated oral bioavailability in rats underscores its potential for further development as a therapeutic agent. nih.gov

Similarly, the development of 7-aminophenanthridin-6-one as a novel scaffold for MMP inhibitors highlights another avenue of preclinical research. nih.gov These compounds were shown to inhibit MMP-2 and MMP-9 and also possessed neuroprotective activity against oxidative stress, a relevant factor in ischemic stroke. nih.gov This demonstrates the potential of using such scaffolds to create multi-target agents.

Design and Synthesis of Research Probes (e.g., Fluorescent Probes)

The unique chemical structure of aminobenzoate derivatives makes them suitable for the development of specialized research tools, such as fluorescent probes. uni.lu These probes are indispensable in molecular biology for visualizing and tracking biological processes in real-time. bldpharm.com The design of a successful probe involves tailoring a core structure to modulate its photophysical properties in response to a specific biological event or analyte. bldpharm.com

The aminobenzoate scaffold can be incorporated into larger fluorophore systems. The amino group, for instance, can be a key part of a photoinduced electron transfer (PeT) sensor. bldpharm.com In such a system, the fluorescence of a nearby fluorophore is "switched off" or quenched by the electron-donating amino group. Upon binding to a target analyte, a conformational change or chemical reaction can disrupt this PeT process, "switching on" the fluorescence. This principle has been applied to various fluorophores, including fluorescein (B123965) and BODIPY dyes. bldpharm.com

Antimicrobial Activity Studies (as observed for related compounds)

While the primary focus of recent research has been on applications like enzyme inhibition, the broader family of compounds related to this compound has been explored for antimicrobial properties. The structural motif of a substituted aniline (B41778) is present in many classes of antimicrobial agents.

Studies on fluorobenzoylthiosemicarbazides, which can be synthesized from related fluorobenzoyl hydrazides, have shown notable antibacterial activity. The activity of these compounds was found to be highly dependent on the substitution pattern. Derivatives featuring a trifluoromethyl group were particularly effective against both reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the range of 7.82 to 31.25 µg/mL.

The table below shows the MIC values for selected trifluoromethyl-substituted thiosemicarbazides against various bacterial strains.

CompoundS. aureus ATCC 25923 (MIC µg/mL)S. aureus ATCC 43300 (MRSA) (MIC µg/mL)S. epidermidis ATCC 12228 (MIC µg/mL)
15a 7.827.8215.63
15b 7.827.827.82
16b 15.6315.6331.25
Cefuroxime 0.7812.51.56

Data sourced from a study on the antibacterial activity of fluorobenzoylthiosemicarbazides.

Additionally, the 2-aminobenzothiazole nucleus, which is structurally related, is a core component in compounds investigated for a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.

Exploration of Methyl 2 Amino 6 Fluorobenzoate in Materials Science

Integration into Polymeric Frameworks

Methyl 2-amino-6-fluorobenzoate serves as a valuable monomer for integration into various polymeric frameworks, primarily due to the unique properties conferred by the fluorine atom. The incorporation of fluorinated monomers into polymers is a well-established strategy for developing materials with enhanced thermal stability, chemical resistance, and specific surface properties. chemimpex.commdpi.com Polymers containing fluorinated groups exhibit high thermal stability and weather stability, alongside a low coefficient of friction and lower surface energy compared to their non-fluorinated equivalents. mdpi.com

The structure of this compound, featuring both an amine (-NH2) and a methyl ester (-COOCH3) group, provides two reactive sites for polymerization reactions. This allows it to be incorporated into various polymer backbones, such as polyamides or polyimides, creating materials with tailored characteristics. The presence of the carbon-fluorine bond, one of the strongest covalent bonds, significantly enhances the chemical inertness and thermal durability of the resulting polymer. mdpi.com This makes such polymers suitable for high-performance applications where resistance to harsh environments is critical. chemimpex.com

Research Focus on Fluorinated Polymers

Property Enhanced by Fluorination Resulting Polymer Characteristic Typical Monomers Used
Thermal Stability Increased resistance to heat degradation. Tetrafluoroethylene (TFE)
Chemical Resistance Inertness to solvents, acids, and bases. Vinylidene fluoride (B91410) (VDF)
Low Surface Energy Hydrophobicity and oleophobicity. Chlorotrifluoroethylene (CTFE)

This table summarizes general findings on fluorinated polymers, into which monomers like this compound can be incorporated. mdpi.com

Development of Functional Coatings and Films

The unique properties of this compound make it a compound of interest for developing advanced functional coatings and films. When this monomer is integrated into a polymer and applied as a coating, it can impart the characteristic low surface energy of fluorinated compounds. mdpi.com This results in surfaces that are highly repellent to both water (hydrophobic) and oils (oleophobic), a critical feature for self-cleaning and anti-fouling applications.

A related compound, Methyl 3-amino-2-fluorobenzoate, is noted for its use in creating high-performance coatings with improved thermal stability and chemical resistance. chemimpex.com By extension, polymers synthesized using this compound can be formulated into protective coatings for a variety of substrates, including those in the automotive and aerospace industries. chemimpex.com These coatings offer enhanced durability and protection against environmental degradation. Furthermore, the creation of superhydrophobic or superhydrophilic surfaces is an interesting characteristic of fluorinated polymers, which can be used to control the wetting properties of a material for specific applications like microfluidics or advanced textiles. mdpi.com

Applications in Specialty Chemical Manufacturing

This compound is a versatile intermediate in the manufacturing of a wide range of specialty chemicals. Its fluorinated aromatic structure is a key building block for synthesizing more complex molecules with specific biological or chemical activities. chemimpex.com The strategic placement of the fluorine atom, amino group, and ester functional group allows for multi-step, targeted synthesis routes.

In the agrochemical industry, fluorinated compounds are used to enhance the efficacy of pesticides and herbicides. chemimpex.comchemimpex.com Similarly, in the pharmaceutical sector, the introduction of fluorine into a molecule is a common strategy to improve a drug's metabolic stability and biological activity. chemimpex.com The parent compound, 2-Amino-6-fluorobenzoic acid, is known as an intermediate for pesticides and pharmaceuticals. guidechem.com Another closely related molecule, 2-amino-3-fluorobenzoic acid, serves as a precursor for synthesizing indole (B1671886) derivatives and fluoroacridines, which have therapeutic applications. orgsyn.org Therefore, this compound is a crucial precursor for creating fine-tuned chemical products requiring specific performance characteristics. chemimpex.com

Examples of Specialty Chemicals from Related Precursors

Precursor Compound Class of Derived Specialty Chemical Industrial Application
2-Amino-3-fluorobenzoic acid Indole Derivatives Pharmaceuticals orgsyn.org
2-Amino-3-fluorobenzoic acid Fluoroacridines Tridentate Ligands orgsyn.org
Methyl 2-fluorobenzoate Dyes and Polymers Materials Science chemimpex.com

This table highlights the applications of compounds structurally related to this compound, indicating its potential as a versatile chemical intermediate.

Advanced Analytical and Spectroscopic Characterization Methods for Methyl 2 Amino 6 Fluorobenzoate

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of Methyl 2-amino-6-fluorobenzoate and for monitoring the progress of reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

Purity is often determined using reverse-phase HPLC with a UV detector, where the compound's concentration is proportional to the area of its corresponding peak in the chromatogram. sigmaaldrich.com Thin-Layer Chromatography (TLC) is also widely used for rapid, qualitative monitoring of reactions, often using a mixture of solvents like cyclohexane (B81311) and ethyl acetate (B1210297) as the eluent and visualization under UV light. sigmaaldrich.com For derivatives, specific column chromatography conditions, such as using a silica (B1680970) gel stationary phase with a cyclohexane/dichloromethane gradient, have been documented for purification. GC is also suitable for purity analysis, especially given the compound's volatility.

Table 5: Exemplary Chromatographic Conditions for Analysis of Related Compounds

Technique Stationary Phase Mobile Phase / Eluent Application
Column Chromatography Silica Gel Cyclohexane / Dichloromethane (gradient) Purification of Methyl 2-(benzylamino)-6-fluorobenzoate
TLC Silica Gel 60F-254 Cyclohexane / Ethyl Acetate / Methanol (B129727) Reaction Monitoring sigmaaldrich.com
UPLC C18 (1.7 µm) Water / Acetonitrile (gradient with formic acid) LC/MS Analysis sigmaaldrich.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the aromatic ring, amino group, and carbonyl group constitute a conjugated system with characteristic electronic transitions.

The spectrum is expected to show strong absorptions corresponding to π→π* transitions within the substituted benzene (B151609) ring. The presence of the amino group (an auxochrome) and the carbonyl group (a chromophore) conjugated with the ring typically results in absorption bands at specific wavelengths (λmax). While a specific spectrum for this compound is not detailed in the cited literature, its ability to be visualized on TLC plates using UV light at 254 nm and 365 nm confirms its significant UV absorbance. sigmaaldrich.com The interaction of the compound with certain enzymes can also lead to shifts in absorption bands, which is a principle used in some biochemical assays.

Future Research Directions and Unaddressed Challenges Pertaining to Methyl 2 Amino 6 Fluorobenzoate

Emerging Synthetic Technologies and Scalability

The synthesis of Methyl 2-amino-6-fluorobenzoate and its analogs is moving beyond traditional batch processing towards more efficient and scalable methods. A primary challenge lies in optimizing reactions for industrial-scale production while maintaining high purity and safety standards.

Emerging technologies, particularly continuous flow chemistry, offer significant advantages. chemistryviews.org Flow reactors provide superior control over reaction parameters such as temperature and time, which is crucial for managing exothermic reactions and handling potentially unstable intermediates. chemistryviews.org This technology has been successfully applied to produce related fluorinated compounds, suggesting a promising path for the large-scale synthesis of this compound. chemistryviews.orgnih.gov A key advantage of flow chemistry is its ability to perform reactions outside the typical boundaries of batch chemistry, enabling more efficient routes to target molecules. chemistryviews.org

TechnologyKey FeaturesAdvantages for Scalability
Traditional Batch Synthesis Reactions are carried out in large, single vessels.Well-established infrastructure in the chemical industry.
Continuous Flow Chemistry Reagents are continuously pumped through a reactor. chemistryviews.orgnih.govEnhanced safety, improved heat and mass transfer, easier automation, potential for higher yields and purity, and suitability for large-scale production. chemistryviews.orgmit.edu

Future research will likely focus on developing protecting-group-free, semi-continuous processes to further streamline production and reduce waste. chemistryviews.org

Unveiling Novel Biological Activities and Targets

While the compound itself is not typically the final active pharmaceutical ingredient (API), it is a precursor to a wide range of bioactive molecules. gneechem.com Derivatives of the parent compound, 2-amino-6-fluorobenzoic acid, are investigated for their potential as anti-inflammatory, anticancer, and antibacterial drugs. gneechem.com The future in this area lies in using this compound as a scaffold to systematically synthesize libraries of novel derivatives and screen them against a broad array of biological targets. Unaddressed challenges include identifying specific enzymes or receptors with which these derivatives interact and elucidating their precise mechanisms of action.

Derivative ClassPotential Biological ActivityPotential Molecular Targets
Benzamides Anti-inflammatory, Anticancer, Antibacterial. gneechem.comKinases, G protein-coupled receptors (GPCRs). researchgate.netgenome.jp
Heterocycles Antimicrobial, Antiviral, Antitumor. researchgate.netEnzymes, DNA/RNA structures.
Sulfonamides Anticancer, Anti-inflammatory.Carbonic anhydrases, Proteases.

For instance, the related building block 2-fluoro-6-methylbenzoic acid is a key component in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor, demonstrating the pathway from a simple fluorinated intermediate to a targeted therapeutic. ossila.com

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate the research and development process for compounds like this compound. Density Functional Theory (DFT) and molecular docking are at the forefront of this predictive research.

DFT studies can accurately predict the molecular geometry, vibrational spectra, and electronic properties of the compound and its derivatives. nih.gov This information helps in understanding the molecule's intrinsic stability and reactivity. nih.gov Furthermore, DFT-based descriptors can model chemical reactivity and selectivity with high accuracy, guiding synthetic efforts. nih.gov

Molecular docking simulations are essential for virtual screening and lead optimization. researchgate.net By modeling the interaction between potential drug candidates and the active sites of biological targets like enzymes, researchers can predict binding affinities and inhibition activities before committing to laborious and expensive synthesis. researchgate.netnih.gov For example, the inhibition activity of a related compound against protein tyrosine kinase was successfully simulated using docking software. nih.gov

Computational MethodPredicted Properties / ApplicationResearch Value
Density Functional Theory (DFT) Optimized geometry, vibrational frequencies, electronic properties, chemical reactivity. nih.govnih.govProvides fundamental understanding of molecular structure and guides synthesis by predicting reaction outcomes.
Molecular Docking Binding mode and affinity of a ligand to a protein target. researchgate.netnih.govEnables virtual screening of compound libraries to identify promising drug candidates and helps in structure-based drug design.
Natural Bond Orbital (NBO) Analysis Intramolecular interactions, charge transfer, and molecular stabilization. nih.govElucidates the electronic effects responsible for the molecule's overall stability and conformation.

A significant challenge is to improve the accuracy of these models by incorporating solvent effects and dynamic protein conformations to better mimic physiological conditions. rsc.org

Sustainable and Economically Viable Production Strategies

The chemical industry is increasingly focused on green and sustainable manufacturing processes. For aminobenzoic acids and their derivatives, this involves moving away from petroleum-based raw materials and hazardous reagents toward more environmentally friendly alternatives. mdpi.com

One of the most promising future directions is biosynthesis. mdpi.com The use of engineered microorganisms to produce aminobenzoic acids from renewable feedstocks like glucose is a key area of green chemistry research. mdpi.com While a specific biosynthetic pathway for this compound is not yet established, developing biocatalytic methods could significantly reduce the environmental impact of its production.

Another key strategy is the use of eco-friendly catalysts and reaction conditions. Research into multi-component reactions (MCRs) catalyzed by inexpensive, non-toxic, and stable substances like ammonium (B1175870) acetate (B1210297) offers a path to simplified, one-pot syntheses with reduced waste. researchgate.net Similarly, employing reusable ionic liquids as catalysts in solvent-free conditions presents another green alternative. rsc.org

Sustainable StrategyDescriptionKey Advantages
Biocatalysis / Biosynthesis Using enzymes or whole microorganisms to perform chemical transformations. mdpi.comUtilizes renewable feedstocks, operates under mild conditions, reduces toxic waste, and can be highly selective. mdpi.com
Green Catalysts Employing non-toxic, recyclable, and efficient catalysts (e.g., ionic liquids, simple salts). researchgate.netrsc.orgMinimizes hazardous waste, lowers catalyst cost, and simplifies purification processes.
Continuous Flow Chemistry Performing reactions in a continuous stream rather than in a batch. mit.edursc.orgImproves safety, energy efficiency, and process control, leading to less waste and higher yields.
Atom Economy Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.Fundamentally reduces waste generation.

The economic viability of these sustainable strategies is a major challenge. The high cost of developing and scaling up biosynthetic routes or specialized catalysts must be balanced against the long-term environmental and economic benefits.

Interdisciplinary Research Opportunities

The unique properties of this compound make it a valuable tool in fields beyond pharmaceuticals, creating numerous opportunities for interdisciplinary collaboration.

In agrochemicals , fluorinated compounds are known to have a dramatic positive effect on the biological activity of herbicides, insecticides, and fungicides. ossila.comalfa-chemistry.com The parent compound, 2-amino-6-fluorobenzoic acid, is already used as a pesticide intermediate, indicating that its methyl ester is a prime candidate for developing new, more effective crop protection agents. gneechem.com

In materials science , the fluorine content suggests potential applications in the development of high-performance polymers and electronic materials. gneechem.com Fluoropolymers are prized for their high thermal stability and chemical resistance. youtube.comalfa-chemistry.com

A particularly exciting area is the development of fluorescent probes for biological imaging. The primary amino group on the molecule can be readily converted into highly fluorescent derivatives. rsc.org These probes can be used to label and visualize specific biomolecules or cellular processes in real-time, bridging chemistry, biology, and medicine. rsc.org

Interdisciplinary FieldApplication of this compound / Derivatives
Agrochemistry Building block for novel, high-efficacy herbicides, fungicides, and insecticides. gneechem.comnih.gov
Materials Science Monomer for the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance. gneechem.comalfa-chemistry.com
Biochemical Probes Precursor for creating fluorescent labels for imaging and tracking biomolecules within living cells. rsc.org

The primary challenge in these areas is tailoring the molecular structure to meet the specific demands of each application, whether it be target specificity in an herbicide or the photophysical properties of a fluorescent dye.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-amino-6-fluorobenzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A common route starts with 2-fluorobenzoic acid derivatives:

Nitration : Introduce the nitro group at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. Excess reductant may lead to dehalogenation, requiring careful monitoring .

Esterification : React the carboxylic acid intermediate with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the methyl ester.

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm regiochemistry via ¹H and ¹⁹F NMR. The amino proton appears as a broad singlet (δ 5.2–5.8 ppm), while the fluorine atom shows coupling with adjacent protons (J = 8–12 Hz) .
  • HPLC-MS : Quantify purity (>98%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid). Monitor for byproducts like dehalogenated or over-esterified species.
  • Elemental Analysis : Validate empirical formula (C₈H₈FNO₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variability in:

  • Assay Conditions : Differences in solvent (DMSO vs. aqueous buffer) or pH can alter compound solubility and receptor binding. Standardize protocols using ISO-certified buffers .
  • Structural Modifications : Minor changes (e.g., hydrochloride salt vs. freebase) impact bioavailability. Compare bioactivity using consistent salt forms and stereochemistry .
  • Data Normalization : Use internal controls (e.g., IC₅₀ values normalized to reference inhibitors) to reduce inter-lab variability .

Example Case :
A 2020 study reported conflicting IC₅₀ values (5 μM vs. 12 μM) for a kinase inhibitor derived from this compound. Resolution involved repeating assays under identical buffer conditions (pH 7.4, 1% DMSO), confirming the lower IC₅₀ as an artifact of DMSO concentration .

Q. What strategies optimize regioselective fluorination in this compound derivatives?

Methodological Answer: Regioselectivity challenges arise due to fluorine’s electronegativity and steric effects. Strategies include:

  • Directed Ortho-Metalation : Use directing groups (e.g., amides) to position fluorine at the 6-site. For example, employ LDA (lithium diisopropylamide) at −78°C to deprotonate the ortho position before fluorination with NFSI (N-fluorobenzenesulfonimide) .
  • Transition Metal Catalysis : Pd-catalyzed C–H activation with fluorine sources like Selectfluor® improves selectivity. Optimize ligand (e.g., BrettPhos) to minimize competing para-fluorination .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer: Stability depends on:

  • Temperature : Accelerated degradation studies (40°C/75% RH) predict shelf life. Monitor via HPLC for hydrolysis of the ester group to 2-amino-6-fluorobenzoic acid .
  • Light Exposure : Conduct ICH Q1B photostability testing. UV irradiation (1.2 million lux hours) identifies photodegradants like quinone derivatives .
  • Solution Stability : Test in common solvents (DMSO, ethanol) over 72 hours. Use NMR to detect solvolysis or tautomerization .

Recommendation : Store as a hydrochloride salt at −20°C in amber vials to minimize ester hydrolysis and photodegradation .

Data Contradiction Analysis

Q. Why do computational models for this compound’s LogP values conflict with experimental measurements?

Methodological Answer: Discrepancies arise from:

  • Parameterization : Density Functional Theory (DFT) models may underestimate fluorine’s inductive effects. Validate with COSMO-RS solvation models for accurate partition coefficient predictions .
  • Experimental Variability : Shake-flask vs. HPLC-derived LogP values differ due to pH and counterion effects. Standardize measurements at pH 7.0 using octanol/water partitioning .

Example : A 2023 study reported DFT-predicted LogP = 1.8 vs. experimental LogP = 2.3. Re-evaluation using COSMO-RS reduced the error to ±0.2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.